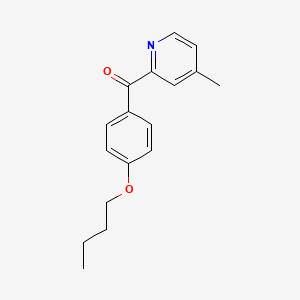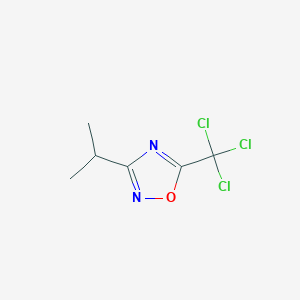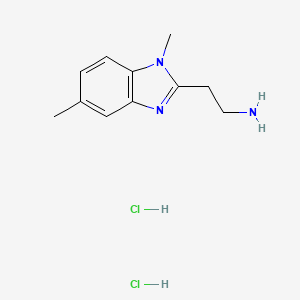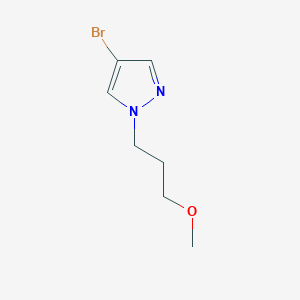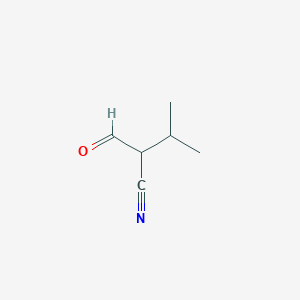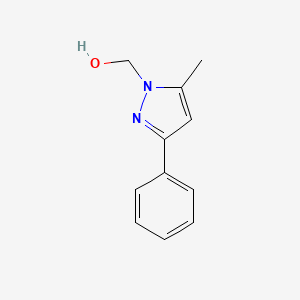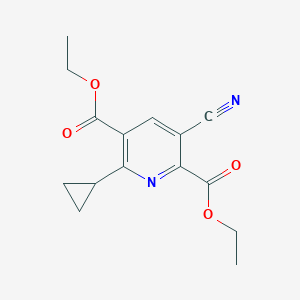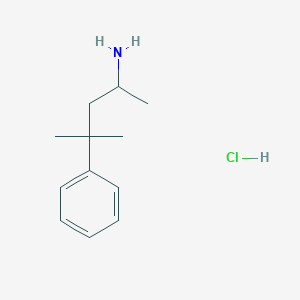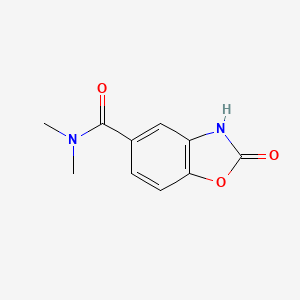
N,N-ジメチル-2-オキソ-2,3-ジヒドロ-1,3-ベンゾキサゾール-5-カルボキサミド
概要
説明
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a heterocyclic compound that features a benzoxazole ring system
科学的研究の応用
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide may also affect multiple biochemical pathways.
生化学分析
Biochemical Properties
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the BRPF1 bromodomain, a protein involved in the assembly of MYST histone acetyltransferase complexes . The interaction between N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide and BRPF1 bromodomain is characterized by its binding mode and structure-activity relationship, which highlights its potential as a selective inhibitor .
Cellular Effects
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the activity of specific proteins, leading to changes in gene expression and cellular responses . This compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell function and viability .
Molecular Mechanism
The molecular mechanism of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the BRPF1 bromodomain, inhibiting its activity and preventing the assembly of MYST histone acetyltransferase complexes . This inhibition leads to alterations in histone acetylation, which can affect gene expression and chromatin structure . Additionally, N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide may interact with other proteins and enzymes, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide can result in sustained inhibition of target proteins and prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target proteins . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of metabolites that may have different biological activities and effects on cellular function . Understanding the metabolic pathways of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is essential for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific cellular compartments can influence its activity and effectiveness . Understanding the transport and distribution mechanisms of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is crucial for optimizing its use in research and therapeutic applications .
Subcellular Localization
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s subcellular localization can influence its interactions with target proteins and enzymes, affecting its overall biological activity . Understanding the subcellular localization of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide typically involves the reaction of 2-aminophenol with dimethyl carbonate under basic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid: Similar in structure but with a benzimidazole ring instead of a benzoxazole ring.
N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Another heterocyclic compound with different functional groups and applications.
Uniqueness
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N,N-dimethyl-2-oxo-3H-1,3-benzoxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)9(13)6-3-4-8-7(5-6)11-10(14)15-8/h3-5H,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOFEJGMZCGINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


